molecular formula C18H28N2O4S B7710083 N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide

N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide

Cat. No. B7710083
M. Wt: 368.5 g/mol
InChI Key: IMNYCBHRMWRQFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide, also known as CP-945,598, is a synthetic compound that belongs to the class of piperidine carboxamides. CP-945,598 is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), which is widely distributed in the central nervous system (CNS) and plays a crucial role in various physiological processes.

Mechanism of Action

N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide exerts its pharmacological effects by selectively blocking the CB1 receptor, which is involved in the regulation of appetite, mood, pain, and cognition. CB1 receptors are widely distributed in the CNS, and their activation by endocannabinoids or exogenous cannabinoids such as THC can lead to various physiological and behavioral effects. By blocking the CB1 receptor, N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide can modulate the activity of the endocannabinoid system and thereby affect various physiological processes.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in animal models, including reduced food intake, decreased body weight, reduced drug-seeking behavior, and improved cognitive function. N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has also been shown to reduce anxiety-like behavior and depressive-like behavior in animal models of anxiety and depression, respectively.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has several potential future directions for research, including its potential therapeutic applications in various neurological and psychiatric disorders, its potential as an anti-obesity drug, and its potential as an anti-addiction drug. Future research could also focus on elucidating the molecular mechanisms underlying the pharmacological effects of N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide and developing more potent and selective CB1 receptor antagonists.

Synthesis Methods

The synthesis of N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide involves several steps, including the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with N-cyclopropylpiperidine to form N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine, which is then converted to N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide by reacting with 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid.

Scientific Research Applications

N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including obesity, addiction, anxiety, depression, and schizophrenia. N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has been shown to reduce food intake and body weight in animal models of obesity, suggesting its potential as an anti-obesity drug. N-cyclopropyl-1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide has also been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as an anti-addiction drug.

properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonyl-N-propylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-4-10-19-18(21)15-8-11-20(12-9-15)25(22,23)16-6-7-17(24-5-2)14(3)13-16/h6-7,13,15H,4-5,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNYCBHRMWRQFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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